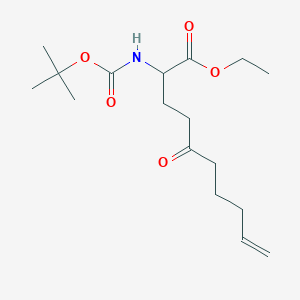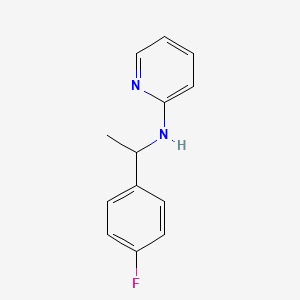
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with an amine group and a fluorophenyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine typically involves the reaction of 4-fluoroacetophenone with 2-aminopyridine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can reduce the overall production time.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: The major products can include oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, such as amine derivatives.
Substitution: Substituted products where the fluorine atom is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(4-Chlorophenyl)ethyl)pyridin-2-amine
- N-(1-(4-Bromophenyl)ethyl)pyridin-2-amine
- N-(1-(4-Methylphenyl)ethyl)pyridin-2-amine
Uniqueness
N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H13FN2 |
|---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C13H13FN2/c1-10(11-5-7-12(14)8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
WVXUNMOAQBGMEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


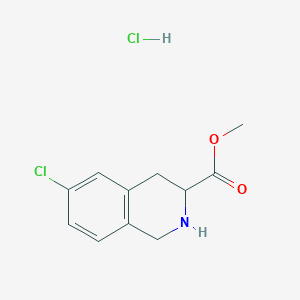

![7-[(E)-7-hydroxy-3,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12310423.png)


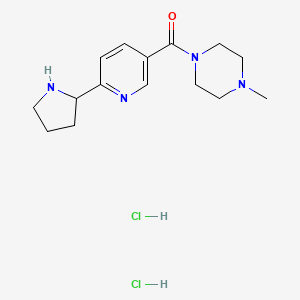
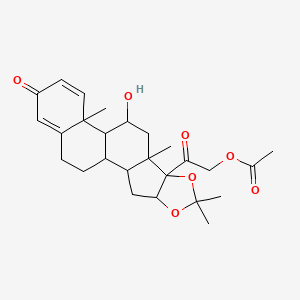
![rac-(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid, trans](/img/structure/B12310454.png)
![n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B12310474.png)
![rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one](/img/structure/B12310479.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid](/img/structure/B12310494.png)
![rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis](/img/structure/B12310507.png)

